molecular formula C8H9NO2 B062773 2-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 176735-25-4

2-Methylbenzo[d][1,3]dioxol-5-amine

Cat. No. B062773
CAS RN: 176735-25-4
M. Wt: 151.16 g/mol
InChI Key: GDAOCJYWNRZAER-UHFFFAOYSA-N
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Description

“2-Methylbenzo[d][1,3]dioxol-5-amine” is a chemical compound with the formula C8H9NO2 . It is closely related to “2,2-Dimethylbenzo[d][1,3]dioxol-5-amine”, which has a similar structure but with two additional methyl groups .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . Another study reported the synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .


Molecular Structure Analysis

While specific structural analysis for “this compound” was not found, studies on similar compounds provide insights. For example, the crystal structure of “2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one” was reported .


Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied. A unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines was reported . Another study synthesized a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and evaluated their antitumor activities .

Future Directions

The future directions for “2-Methylbenzo[d][1,3]dioxol-5-amine” could involve further exploration of its potential applications. For instance, a study reported the use of a similar compound, “(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide”, for the detection of carcinogenic lead . Another study reported the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines, suggesting potential applications in organic synthesis .

properties

IUPAC Name

2-methyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOCJYWNRZAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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